Deltacortinene Acetate

Overview

Description

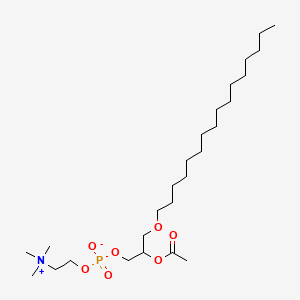

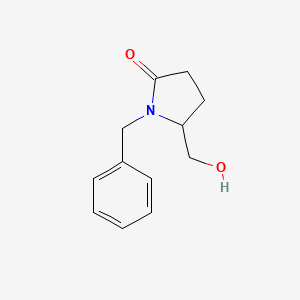

Deltacortinene Acetate is a synthetic glucocorticoid, an analog of Prednisolone, and is metabolically interconvertible with Prednisone . It is primarily used in biochemical research to study inflammatory processes and immune response modulation . The compound has a molecular formula of C23H28O5 and a molecular weight of 384.47 g/mol .

Mechanism of Action

Target of Action

Deltacortinene Acetate is a synthetic steroid hormone that is primarily used to treat a variety of medical conditions . Its mechanism of action involves the regulation of gene expression related to the inflammatory response . This suggests that the primary targets of this compound are the genes involved in the body’s inflammatory response.

Mode of Action

The interaction of this compound with its targets involves the modulation of gene expression. By regulating the expression of genes related to inflammation, this compound can control the body’s natural defense mechanisms . This results in changes in the body’s inflammatory response, which can help manage conditions associated with inflammation.

Biochemical Pathways

The modulation of these pathways and their downstream effects can lead to a reduction in inflammation and an improvement in the symptoms of conditions associated with inflammation .

Pharmacokinetics

These typically involve absorption in the gastrointestinal tract, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of gene expression related to the inflammatory response . By controlling the expression of these genes, this compound can influence the body’s natural defense mechanisms, leading to a reduction in inflammation. This can result in an improvement in the symptoms of conditions associated with inflammation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as temperature, pH, and the presence of other substances can influence the action and stability of drugs . Additionally, individual factors such as the patient’s age, sex, diet, and overall health status can also influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Deltacortinene Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, influencing the biochemical pathways associated with inflammation and immune cell signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its role in immune cell signaling makes it a critical asset in the development of novel approaches to study immune-related conditions .

Molecular Mechanism

The mechanism of action of this compound is complex and involves several molecular interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Deltacortinene Acetate can be synthesized through various chemical routes. One common method involves the acetylation of Deltacortinene, a process that introduces an acetoxy group into the molecule . The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Deltacortinene Acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Deltacortinene Acetate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Chemistry: Used as a reference material in analytical chemistry to study the properties and reactions of glucocorticoids.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.

Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive drugs.

Industry: Applied in the production of synthetic corticosteroids and other pharmaceutical intermediates.

Comparison with Similar Compounds

Deltacortinene Acetate is similar to other glucocorticoids such as Prednisolone, Prednisone, and Hydrocortisone . it has unique properties that make it particularly useful in research:

Prednisolone: Like this compound, Prednisolone is a synthetic glucocorticoid used in anti-inflammatory and immunosuppressive therapies.

Prednisone: Prednisone is another glucocorticoid that is metabolically converted to Prednisolone in the liver.

Hydrocortisone: Hydrocortisone is a naturally occurring glucocorticoid with similar anti-inflammatory properties.

Properties

IUPAC Name |

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSWJGDMXBNFJ-GACAOOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-55-6 | |

| Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)